2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O3 and its molecular weight is 423.86. The purity is usually 95%.
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Scientific Research Applications
Cancer Research
Compounds with the [1,2,4]triazolo[4,3-a]pyrazine moiety have been investigated for their potential as cancer cell inhibitors . They have shown promising results against various cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast carcinoma), and HeLa (cervical cancer) cells . The presence of the 4-chlorophenoxy group could potentially enhance these properties, making this compound a candidate for further study in cancer therapeutics.
Kinase Inhibition
The [1,2,4]triazolo[4,3-a]pyrazine derivatives are known to act as kinase inhibitors . Kinases are enzymes that play a crucial role in cell signaling and metabolism, and their dysregulation is often associated with diseases such as cancer. This compound could be explored for its efficacy in inhibiting specific kinases, which may lead to new treatments for diseases caused by kinase dysregulation.
Antimalarial Activity
Some derivatives of [1,2,4]triazolo[4,3-a]pyrazines have been studied as antimalarial agents . Given the structural similarity, the compound could be synthesized and tested for antimalarial properties, potentially contributing to the development of new antimalarial drugs.
Coordination Chemistry
These compounds can also find applications in coordination chemistry due to their ability to act as ligands, binding to metals and forming complexes . Such complexes can be useful in catalysis, material science, and even as therapeutic agents.
Material Chemistry
The [1,2,4]triazolo[4,3-a]pyrazine core is structurally versatile and can be used in material chemistry for the development of new materials with unique properties . These materials could have applications in electronics, photonics, or as sensors.
Synthesis of Bioactive Molecules
The compound’s framework is conducive to the synthesis of bioactive molecules . Its reactivity could be harnessed to create a variety of molecules with potential biological activities, which can be further explored for pharmaceutical applications .
Enzyme Inhibitor Research
Due to the presence of multiple functional groups, this compound could serve as a starting point for designing enzyme inhibitors . It could be modified to fit into the active site of target enzymes, thereby inhibiting their activity, which is a common approach in drug design .
Agricultural Chemistry
Lastly, the triazolopyrazine derivatives have been explored for their use in agricultural chemistry as pesticides or herbicides . The compound could be evaluated for its effectiveness in protecting crops from pests or weeds, contributing to agricultural productivity.
Mechanism of Action
Target of Action
Similar compounds, such as 8-chloro-3-phenyl-1,2,4-triazolo[4,3-a]pyrazine, are known to interact withPoly (ADP-ribose) Polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death.
Mode of Action
Related compounds have been found to inhibitc-Met kinase , a protein that plays a crucial role in cell growth, survival, and migration. Inhibition of c-Met kinase can lead to the suppression of these cellular processes, which is often desirable in the treatment of certain types of cancer .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related toDNA repair and cell proliferation . By interacting with PARP and potentially inhibiting c-Met kinase, the compound could disrupt these pathways, leading to effects such as slowed cell growth or induced cell death .
Result of Action
Based on the potential targets and pathways, it can be hypothesized that the compound may lead todisruption of DNA repair processes and inhibition of cell proliferation . These effects could potentially make the compound useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
properties
IUPAC Name |
2-[8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3/c1-13-4-3-5-17(14(13)2)24-18(28)12-27-21(29)26-11-10-23-20(19(26)25-27)30-16-8-6-15(22)7-9-16/h3-11H,12H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVYCUFSUGPYJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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